molecular formula C11H10F3N3O2 B2945456 {(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine CAS No. 1153759-38-6

{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine

Cat. No.: B2945456
CAS No.: 1153759-38-6
M. Wt: 273.215
InChI Key: YZYOFMIIYXVURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine is a useful research compound. Its molecular formula is C11H10F3N3O2 and its molecular weight is 273.215. The purity is usually 95%.
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Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives, which this compound is a part of, have been reported to exhibit broad-spectrum biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

For instance, some oxadiazole derivatives have been found to inhibit enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and DNA synthesis, and their inhibition can lead to the cessation of these processes.

Biochemical Pathways

For instance, they can inhibit telomerase activity, focal adhesion kinase (FAK), target thymidylate synthase, inhibit the B-cell lymphoma 2, inhibit the NF-kB signaling pathway, and target tubulin polymerization .

Pharmacokinetics

Some oxadiazole derivatives have been reported to undergo metabolic pathways that include oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by either deacetylation or hydrolysis of the resulting diacyl hydrazide . These processes can impact the bioavailability of the compound.

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-6-16-10(17-19-6)9(15)7-4-2-3-5-8(7)18-11(12,13)14/h2-5,9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYOFMIIYXVURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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